molecular formula C9H12BNO2 B14089808 (4-Amino-2-cyclopropylphenyl)boronic acid

(4-Amino-2-cyclopropylphenyl)boronic acid

Cat. No.: B14089808
M. Wt: 177.01 g/mol
InChI Key: CDRZNIKLCPGTPU-UHFFFAOYSA-N
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Description

(4-Amino-2-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H12BNO2. This compound is characterized by the presence of an amino group at the 4-position and a cyclopropyl group at the 2-position on the phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-cyclopropylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of aryl boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of Grignard reagents or organolithium compounds to introduce the boronic acid group onto the aromatic ring .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-2-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (4-Amino-2-cyclopropylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The boronic acid group interacts with the hydroxyl groups of these residues, leading to enzyme inhibition .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • Aminophenylboronic acid

Comparison: (4-Amino-2-cyclopropylphenyl)boronic acid is unique due to the presence of both an amino group and a cyclopropyl group on the phenyl ring. This combination imparts distinct reactivity and binding properties compared to other boronic acids. For example, phenylboronic acid lacks the amino and cyclopropyl groups, making it less versatile in certain synthetic applications .

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

(4-amino-2-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H12BNO2/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,12-13H,1-2,11H2

InChI Key

CDRZNIKLCPGTPU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N)C2CC2)(O)O

Origin of Product

United States

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